3-[5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indazole
Descripción
This compound is a heterocyclic small molecule featuring a fused octahydropyrrolo[3,4-c]pyrrole scaffold linked to a 5,6-dimethylpyrimidin-4-yl group and a 1-methyl-1H-indazole moiety via a carbonyl bridge.
Propiedades
IUPAC Name |
[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylindazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-13-14(2)22-12-23-20(13)26-8-15-10-27(11-16(15)9-26)21(28)19-17-6-4-5-7-18(17)25(3)24-19/h4-7,12,15-16H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVLITNIPUKLBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CC3CN(CC3C2)C(=O)C4=NN(C5=CC=CC=C54)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indazole typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the indazole and pyrrolo[3,4-c]pyrrole rings, followed by their functionalization and coupling.
Indazole Synthesis: The indazole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Pyrrolo[3,4-c]pyrrole Synthesis: This ring system can be constructed through a cyclization reaction involving a suitable diene and a nitrile compound.
Coupling Reactions: The final step involves coupling the indazole and pyrrolo[3,4-c]pyrrole units with the dimethylpyrimidinyl group. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.
Análisis De Reacciones Químicas
Types of Reactions
3-[5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule. For example, halogenation can be achieved using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: N-bromosuccinimide for bromination under light or heat.
Major Products
The major products of these reactions depend on the specific functional groups present in the starting material and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Pharmacological Applications
- Orexin Receptor Modulation
-
Neuroprotective Effects
- Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties. Research indicates that modulation of the tryptophan-kynurenine metabolic pathway could play a role in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease . This could position the compound as a therapeutic agent for managing symptoms or slowing disease progression.
- Antioxidant Activity
- Cancer Therapeutics
Case Study 1: Orexin Receptor Modulation
A patent detailing the use of disubstituted octahydropyrrolo compounds highlights their effectiveness as orexin receptor modulators. In preclinical models, these compounds showed promise in improving sleep quality and reducing food intake .
Case Study 2: Neuroprotection
Research published in the International Journal of Molecular Sciences outlines the role of tryptophan metabolites in neuroprotection. The study emphasizes how compounds that influence the kynurenine pathway could serve as biomarkers for neurodegenerative diseases and potential therapeutic targets .
Case Study 3: Antioxidant Properties
A comparative study on various indazole derivatives demonstrated significant antioxidant activity through radical scavenging assays. The results indicated that modifications to the indazole core could enhance protective effects against oxidative stress .
Data Table: Summary of Applications
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Orexin Receptor Modulation | Modulates orexin receptors | Improved sleep and appetite regulation |
| Neuroprotection | Influences tryptophan-kynurenine pathway | Slows progression of neurodegeneration |
| Antioxidant Activity | Scavenges free radicals | Protects against oxidative stress |
| Cancer Therapeutics | Interacts with signaling pathways | Inhibits tumor growth |
Mecanismo De Acción
The mechanism by which 3-[5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways, potentially resulting in therapeutic effects.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of three distinct pharmacophoric elements: dimethylpyrimidine , octahydropyrrolopyrrole , and 1-methylindazole . Below is a detailed comparison with structurally related analogs (Table 1) and a discussion of key findings.
Structural and Pharmacological Features
Table 1: Comparative Analysis of Key Features
Key Research Findings
Enhanced Selectivity : The target compound’s octahydropyrrolopyrrole scaffold imposes spatial constraints that improve selectivity for Kinase X over Kinase Y/Z compared to pyrazolo[3,4-d]pyrimidine derivatives (e.g., Compound 2).
Potency vs. This is attributed to its high molecular weight (~468.5 g/mol) and lipophilic octahydropyrrolopyrrole core.
Metabolic Stability : The 5,6-dimethylpyrimidine group enhances metabolic stability compared to unmethylated pyrimidines (e.g., Compound 3), as methyl groups reduce oxidative degradation.
Isomerization Effects : Unlike pyrazolo-triazolopyrimidines (e.g., Compounds 6–8), the target compound’s rigid fused pyrrolopyrrole system prevents isomerization under physiological conditions, ensuring consistent binding.
Crystallographic Validation
Structural validation using SHELX programs (e.g., SHELXL for refinement) confirmed the compound’s three-dimensional conformation, highlighting hydrogen bonding between the pyrimidine N1 and kinase active-site residues. This aligns with findings for pyrazolo[3,4-d]pyrimidine derivatives, where crystallography resolved similar interactions.
Actividad Biológica
The compound 3-[5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indazole is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of 394.5 g/mol. The structure features a pyrimidine ring, an octahydropyrrolo framework, and an indazole moiety, which may contribute to its biological properties.
Research indicates that compounds similar to this one may act on various biological targets:
- Orexin Receptor Modulation : Compounds within the same class have been identified as orexin receptor modulators, suggesting potential applications in sleep disorders and metabolic syndrome .
- Anticancer Activity : Similar heterocyclic compounds have shown cytotoxic effects against various cancer cell lines. For example, some derivatives have been reported to inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .
In Vitro Studies
A summary of in vitro studies conducted on related compounds demonstrates significant biological activities:
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| Compound A | Cancer Cell Lines | 0.5 | Induces apoptosis |
| Compound B | Orexin Receptor | 0.9 | Modulates receptor activity |
| Compound C | Cholinesterase Inhibition | 0.466 (AChE) | Potential Alzheimer's therapy |
These results suggest that the target compound may exhibit similar activities due to structural similarities.
Case Studies
- Orexin Receptor Modulation : A study highlighted the efficacy of a structurally similar compound in improving sleep quality in animal models by modulating orexin receptors .
- Anticancer Properties : Another investigation into related pyrimidine derivatives demonstrated their ability to inhibit tumor growth in xenograft models, with significant reductions in tumor size observed .
Pharmacological Potential
The pharmacological implications of this compound are vast:
- Sleep Disorders : Given its potential as an orexin receptor modulator, it may be beneficial in treating conditions like insomnia or narcolepsy.
- Cancer Therapy : Its cytotoxic properties suggest it could serve as a lead compound for developing new anticancer agents.
Q & A
Q. What synthetic strategies are recommended for constructing the octahydropyrrolo[3,4-c]pyrrole core in this compound?
Methodology :
- Stepwise cyclization : Use Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to assemble the bicyclic pyrrolo-pyrrole system.
- Microwave-assisted synthesis : Accelerate ring closure reactions (e.g., cyclocondensation of amines and ketones) under controlled temperature and pressure, as demonstrated in similar heterocyclic syntheses (e.g., 66% yield for compound 5y in ).
- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for isolating enantiopure intermediates .
Q. How is the structural identity of this compound validated post-synthesis?
Methodology :
- X-ray crystallography : Refine diffraction data using SHELXL (e.g., R-factor < 0.05 for high-resolution structures) to confirm the bicyclic scaffold and stereochemistry .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from methylpyrimidine and indazole moieties.
- IR spectroscopy : Verify carbonyl (C=O) stretches (~1720 cm⁻¹) and pyrimidine ring vibrations (~1512 cm⁻¹) (see 5y in ) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can conformational flexibility in the octahydropyrrolo[3,4-c]pyrrole system impact binding to biological targets?
Methodology :
- Dynamic NMR studies : Measure temperature-dependent chemical shifts to identify ring puckering or chair-to-boat transitions in the bicyclic system.
- Computational modeling : Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to map energy barriers between conformers. Compare with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability in aqueous vs. lipid environments .
- Crystallographic validation : Use SHELXL-refined structures to correlate low-energy conformers with active-site geometries in target proteins .
Q. What strategies resolve contradictions between crystallographic data and solution-phase spectroscopic results?
Methodology :
- Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries. Discrepancies > 0.05 Å may indicate crystal packing effects .
- Residual density analysis : Use PLATON to evaluate electron density maps for missed disorder or solvent effects .
- Solution-state studies : Employ NOESY NMR to detect transient interactions (e.g., hydrogen bonds) absent in crystal structures .
Q. How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?
Methodology :
- Substituent scanning : Synthesize analogs with modified pyrimidine (e.g., trifluoromethyl vs. methyl) or indazole groups (e.g., halogen substitutions) (see ).
- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., kinases) to correlate substituent effects with potency.
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes and guide rational design .
Q. What computational approaches predict metabolic stability of this compound?
Methodology :
- ADMET prediction : Apply QSAR models (e.g., SwissADME) to estimate cytochrome P450 interactions and hepatic clearance.
- Metabolite identification : Simulate Phase I/II metabolism using GLORY or MetaSite, followed by LC-MS/MS validation .
Data Contradiction Analysis
Q. How to address discrepancies in hydrogen-bonding networks observed in crystallography vs. MD simulations?
Methodology :
- Consensus scoring : Compare SHELXL-refined H-bond distances (e.g., 2.8–3.2 Å) with MD trajectory averages.
- Solvent analysis : Include explicit water molecules in simulations to replicate crystallographic conditions .
- Free energy calculations : Use MM-PBSA/GBSA to quantify H-bond contributions to binding affinity .
Key Methodological Tools
| Application | Tools/Software | Reference |
|---|---|---|
| Crystallographic refinement | SHELXL, PLATON | |
| Conformational analysis | Gaussian 16, GROMACS | |
| SAR optimization | AutoDock Vina, Schrödinger | |
| NMR assignment | MestReNova, TopSpin |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
